- Manganese-Catalyzed Electrochemical Deconstructive Chlorination of Cycloalkanols via Alkoxy Radicals, Organic Letters, 2019, 21(22), 9241-9246
Cas no 939-52-6 (4-chloro-1-phenylbutan-1-one)
4-chloro-1-phenylbutan-1-one structure
Product Name:4-chloro-1-phenylbutan-1-one
N.o CAS:939-52-6
MF:C10H11ClO
MW:182.646742105484
MDL:MFCD00001005
CID:805859
PubChem ID:253533
Update Time:2025-05-20
4-chloro-1-phenylbutan-1-one Propriedades químicas e físicas
Nomes e Identificadores
-
- 1-Butanone,4-chloro-1-phenyl-
- 4-Chloro-1-oxo-1-phenylbutane
- 4’-CHLOROBUTYROPHENONE
- 4-chloro-1-phenylbutan-1-one
- GAMMA-CHLOROBUTYROPHENONE
- 1-Benzoyl-3-chloropropane
- 3-Benzoylpropyl chloride
- 3-Chloropropyl phenyl ketone
- 4-Chloro-1-phenyl-1-butanone
- NSC 76579
- 4-Chloro-1-phenyl-1-butanone (ACI)
- Butyrophenone, 4-chloro- (6CI, 7CI, 8CI)
- 4-Chlorobutyrophenone
- γ-Chlorobutyrophenone
- 1-phenyl-4-chloro-butan-1-one
- 4chloro-1-phenylbutan-1-one
- AS-57605
- MFCD00001005
- omega-Chlorobutyrophenone
- 4-chlorobutyro-phenone
- 1-phenyl-4-chlorobutan-1-one
- AKOS000120406
- SY274770
- 4-chlorobutyrylbenzene
- 1-chloro-4-phenylbutan-4-one
- 1-Butanone, 4-chloro-1-phenyl-
- DTXSID10917236
- SCHEMBL318784
- Q63393283
- NSC-76579
- EN300-20277
- NSC76579
- 4-chloro-1-phenylbutan-1one
- Z104477558
- 939-52-6
- 4-Chloro-1-phenyl-1-butanone #
- .gamma.-Chlorobutyrophenone
- 4-Chlorobutyrophenone, technical grade
- .omega.-Chlorobutyrophenone
- E75834
- Chlorpropylphenylketon
- W-109620
- QR9PK9JWG3
-
- MDL: MFCD00001005
- Inchi: 1S/C10H11ClO/c11-8-4-7-10(12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
- Chave InChI: GHEFQKHLHFXSBR-UHFFFAOYSA-N
- SMILES: O=C(CCCCl)C1C=CC=CC=1
- BRN: 878974
Propriedades Computadas
- Massa Exacta: 182.05000
- Massa monoisotópica: 182.05
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 12
- Contagem de Ligações Rotativas: 4
- Complexidade: 139
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Carga de Superfície: 0
- Contagem de Tautomeros: 2
- XLogP3: 2.5
- Superfície polar topológica: 17.1A^2
Propriedades Experimentais
- Cor/Forma: 未确定
- Densidade: 1.137 g/mL at 25 °C(lit.)
- Ponto de Fusão: 19-20 °C (lit.)
- Ponto de ebulição: 130-133 °C4 mm Hg
- Ponto de Flash: 华氏:235.4 °F
摄氏:113 °C - Índice de Refracção: n20/D 1.544(lit.)
- Solubilidade: Very 微溶 (0.37 g/L) (25 ºC),
- PSA: 17.07000
- LogP: 2.88830
- Solubilidade: 未确定
4-chloro-1-phenylbutan-1-one Informações de segurança
- Número de transporte de matérias perigosas:UN 2927 6.1/PG 1
- WGK Alemanha:3
- Instrução de Segurança: S23-S24/25
-
Identificação dos materiais perigosos:
4-chloro-1-phenylbutan-1-one Dados aduaneiros
- CÓDIGO SH:2914700090
- Dados aduaneiros:
中国海关编码:
2914700090概述:
2914700090 其他酮及醌的卤化、磺化衍生物(包括硝化和亚硝化衍生物). 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:5.5% 普通关税:30.0%
申报要素:
品名, 成分含量, 用途, 丙酮报明包装
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
4-chloro-1-phenylbutan-1-one Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 203613-1g |
4-chloro-1-oxo-1-phenylbutane |
939-52-6 | >95% | 1g |
£249.00 | 2022-03-01 | |
| Fluorochem | 203613-2g |
4-chloro-1-oxo-1-phenylbutane |
939-52-6 | >95% | 2g |
£424.00 | 2022-03-01 | |
| Fluorochem | 203613-5g |
4-chloro-1-oxo-1-phenylbutane |
939-52-6 | >95% | 5g |
£730.00 | 2022-03-01 | |
| TRC | C384988-10mg |
4-Chlorobutyrophenone |
939-52-6 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C384988-50mg |
4-Chlorobutyrophenone |
939-52-6 | 50mg |
$ 95.00 | 2022-06-06 | ||
| TRC | C384988-100mg |
4-Chlorobutyrophenone |
939-52-6 | 100mg |
$ 135.00 | 2022-06-06 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C838684-5g |
4-Chloro-1-oxo-1-phenylbutane |
939-52-6 | 95% | 5g |
252.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 363448-5G |
4-chloro-1-phenylbutan-1-one |
939-52-6 | technical grade | 5G |
¥189.7 | 2022-02-24 | |
| Apollo Scientific | OR59430-5g |
4-Chlorobutyrophenone |
939-52-6 | 98% | 5g |
£22.00 | 2025-03-21 | |
| Apollo Scientific | OR59430-25g |
4-Chlorobutyrophenone |
939-52-6 | 98% | 25g |
£107.00 | 2025-02-20 |
4-chloro-1-phenylbutan-1-one Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Acetic acid , Magnesium chloride , Lithium perchlorate Catalysts: Manganese dichloride Solvents: Acetonitrile ; 3 h, 25 °C; 30 min, 25 °C
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: p-Toluenesulfonic acid
1.2 Reagents: Piperidine
1.3 Reagents: Dowex 50W
1.2 Reagents: Piperidine
1.3 Reagents: Dowex 50W
Referência
- Dendritic Aliphatic Polyethers as High-Loading Soluble Supports for Carbonyl Compounds and Parallel Membrane Separation Techniques, Journal of Combinatorial Chemistry, 2002, 4(2), 112-119
Método de produção 3
Método de produção 4
Condições de reacção
1.1 Reagents: Aluminum chloride Solvents: Benzene ; cooled; 1 h, 5 °C; 30 min, 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
Referência
- Synthesis of 1-phenylbut-3-ene-1,2-dione and its attempted radical polymerization, Chemical Papers, 2010, 64(4), 499-503
Método de produção 5
Condições de reacção
1.1 Reagents: tert-Butyl hypochlorite Catalysts: 1,10-Phenanthroline , Silver triflate Solvents: Acetonitrile ; 6 h, rt
Referência
- Regioselective Synthesis of Carbonyl-Containing Alkyl Chlorides via Silver-Catalyzed Ring-Opening Chlorination of Cycloalkanols, Organic Letters, 2016, 18(4), 684-687
Método de produção 6
Método de produção 7
Condições de reacção
1.1 Reagents: Oxygen Catalysts: Pyridinium, 1-(4-sulfobutyl)-, 1,1,1-trifluoromethanesulfonate (1:1) Solvents: Acetonitrile ; 6 h, 1 atm, 20 °C
Referência
- Bronsted acid-catalysed aerobic photo-oxygenation of benzylic C-H bonds, Green Chemistry, 2023, 25(3), 940-945
Método de produção 8
Condições de reacção
Referência
- Ethyl mandelate as a convenient new benzoyl anion equivalent, Synlett, 1997, (3), 293-294
Método de produção 9
Condições de reacção
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Potassium bromide Solvents: Acetonitrile , Water ; 6 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.2 Reagents: Sodium thiosulfate Solvents: Water
Referência
- Selective Oxidation of Alcohols with Alkali Metal Bromides as Bromide Catalysts: Experimental Study of the Reaction Mechanism, Journal of Organic Chemistry, 2014, 79(13), 6094-6104
Método de produção 10
Condições de reacção
1.1 Reagents: Acetic acid , Magnesium chloride , Lithium perchlorate Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, manganese(2+) salt (2:1) Solvents: Acetonitrile ; 1 min, 20 - 25 °C; 3 h, 25 °C; 30 min, 25 °C
Referência
- Manganese-catalyzed electrochemical deconstructive chlorination of cycloalkanols via alkoxy radicals, ChemRxiv, 2019, 1, 1-6
Método de produção 11
Condições de reacção
1.1 Reagents: Potassium bromide , Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Dichloromethane , Water ; 24 h, rt
1.2 Reagents: Sodium sulfite Solvents: Water ; rt
1.2 Reagents: Sodium sulfite Solvents: Water ; rt
Referência
- Direct and Selective Benzylic Oxidation of Alkylarenes via C-H Abstraction Using Alkali Metal Bromides, Organic Letters, 2012, 14(9), 2414-2417
Método de produção 12
Condições de reacção
1.1 Reagents: Triethylamine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 3 h, 80 °C
Referência
- Atom-efficient cross-coupling reactions of triarylbismuths with acyl chlorides under Pd(0) catalysis, Tetrahedron, 2007, 63(52), 12917-12926
Método de produção 13
Condições de reacção
1.1 Reagents: Chlorotrimethylsilane , 2-Iodoxybenzoic acid Catalysts: Manganese dichloride Solvents: Acetonitrile ; 4 h, 50 °C
Referência
- Manganese-catalyzed ring-opening chlorination of cyclobutanols: regiospecific synthesis of γ-chloroketones, Organic Chemistry Frontiers, 2016, 3(11), 1467-1471
Método de produção 14
Condições de reacção
1.1 Reagents: Aluminum chloride Solvents: Benzene ; 1 h, 0 °C; 1 h, 20 °C
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Referência
- Polymethylene Derivatives of Nucleic Bases with ω-Functional Groups: V. Pyrimidine- and Purine-Containing γ-Butyrophenones, Russian Journal of Bioorganic Chemistry, 2005, 31(6), 549-555
Método de produção 15
Condições de reacção
1.1 Solvents: Tetrahydrofuran ; 0 °C
Referência
- Pyrazole-based sulfonamide and sulfamides as potent inhibitors of mammalian 15-lipoxygenase, Bioorganic & Medicinal Chemistry Letters, 2011, 21(14), 4141-4145
Método de produção 16
Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran
Referência
- Addition and substitution reactions of nitrile-stabilized carbanions, Organic Reactions (Hoboken, 1984, 31,
Método de produção 17
Método de produção 18
Método de produção 19
Condições de reacção
1.1 Reagents: Chlorosuccinimide , Potassium persulfate Catalysts: Silver nitrate Solvents: 1,2-Dichloroethane , Water ; 5 h, 25 °C
Referência
- Regiospecific synthesis of distally chlorinated ketones via C-C bond cleavage of cycloalkanols, Organic Chemistry Frontiers, 2016, 3(2), 227-232
Método de produção 20
Condições de reacção
1.1 Reagents: Phosphonium, 2-cyclohexene-1,4-diylbis[triphenyl-, salt with peroxydisulfuric ac… Solvents: Acetonitrile , Water ; rt → reflux; 25 min, reflux; 5 min, reflux
Referência
- Selective oxidation of benzylic substrates to their corresponding carbonyl compounds with 3,6-bis(triphenylphosphonio)cyclohexene peroxodisulfate, Synthetic Communications, 2003, 33(8), 1325-1332
4-chloro-1-phenylbutan-1-one Raw materials
- (4-chloro-1,1-dimethoxybutyl)benzene
- 4-chloro-N-methoxy-N-methylbutanamide
- 2-Phenyl-2-(trimethylsilyl)oxyacetonitrile (90%)
- 1-phenylcyclobutan-1-ol
- 1-Chloro-4-phenylbutane
- Benzenemethanol, a-(3-chloropropyl)-
- Benzene, (1,4-dichlorobutyl)-
- Triphenylbismuth
- Benzeneacetic acid, α-(3-chloropropyl)-α-hydroxy-, ethyl ester
- 4-chlorobutanoyl chloride
4-chloro-1-phenylbutan-1-one Preparation Products
4-chloro-1-phenylbutan-1-one Fornecedores
Amadis Chemical Company Limited
Membro Ouro
(CAS:939-52-6)4-chloro-1-phenylbutan-1-one
Número da Ordem:A1207900
Estado das existências:in Stock
Quantidade:100g
Pureza:99%
Informação de Preços Última Actualização:Monday, 2 September 2024 15:58
Preço ($):404.0
E- mail:sales@amadischem.com
4-chloro-1-phenylbutan-1-one Literatura Relacionada
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
939-52-6 (4-chloro-1-phenylbutan-1-one) Produtos relacionados
- 70289-38-2(4-Chloro-4'-isopropyl-butyrophenone)
- 38425-26-2(4-Chloro-1-(p-tolyl)butan-1-one)
- 71526-83-5(1-Butanone,4-chloro-1-(4-ethylphenyl)-)
- 841251-38-5(1-Octanone, 1-[4-(2-chloroethyl)phenyl]-)
- 54839-16-6(1-Butanone, 1-[1,1'-biphenyl]-4-yl-4-chloro-)
- 77972-86-2(1-Butanone, 4-chloro-1-(1-naphthalenyl)-)
- 945-96-0(5-Chloro-1-(4-methylphenyl)-1-oxopentane)
- 918648-46-1(1-Pentanone, 5-chloro-1-(1-naphthalenyl)-)
- 918648-43-8(1-Pentanone, 5-chloro-1-(2-naphthalenyl)-)
- 946-01-0(6-Chloro-1-oxo-1-phenylhexane)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:939-52-6)4-chloro-1-phenylbutan-1-one
Pureza:99%
Quantidade:100g
Preço ($):404.0